2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione
Description
Chemical Identification and Nomenclature
Systematic IUPAC Name Analysis
The systematic IUPAC name 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is derived through rigorous application of IUPAC rules. Breaking down the name:
- 1lambda6-thiolane-1,1-dione : The parent structure is thiolane, a five-membered saturated ring containing one sulfur atom (C4H8S). The lambda^6 notation specifies that sulfur exhibits a hexavalent bonding configuration, forming two double bonds with oxygen atoms (sulfone group, S(=O)2) and four single bonds with carbon atoms in the ring. The suffix -1,1-dione indicates two ketone groups (=O) at position 1 of the thiolane ring.
- 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl] : This substituent consists of a 3-amino-1H-1,2,4-triazole moiety attached via a methyl (-CH2-) group at position 2 of the thiolane ring. The triazole is a five-membered aromatic ring with three nitrogen atoms at positions 1, 2, and 4, with an amino (-NH2) group at position 3.
The lambda convention is critical here, as it distinguishes the sulfone’s hypervalent sulfur from standard thiolane (where sulfur is divalent).
Alternative Nomenclature and Synonyms
While the systematic name is primary, alternative designations include:
- 2-(3-Amino-1H-1,2,4-triazol-1-ylmethyl)-1lambda6-thiolane-1,1-dione (simplified punctuation).
- 3-Amino-1,2,4-triazole-1-methanesulfonyltetrahydrothiophene (non-IUPAC, emphasizing the sulfone group and tetrahydrothiophene backbone).
No widely accepted trivial names or trade names are documented for this compound in the reviewed sources.
Structural Relationship to Thiolane and Triazole Derivatives
The compound integrates two heterocyclic systems:
- Thiolane Sulfone : The 1lambda6-thiolane-1,1-dione core is a derivative of tetrahydrothiophene (thiolane) oxidized to a sulfone. Sulfones are structurally rigid and polar, influencing reactivity and intermolecular interactions.
- 1,2,4-Triazole : The 3-amino-1H-1,2,4-triazole substituent is a nitrogen-rich heterocycle known for its pharmacological versatility. The amino group at position 3 enhances hydrogen-bonding potential, a feature exploited in drug design.
The methylene (-CH2-) linker bridges these systems, creating a hybrid structure with combined electronic and steric properties. Similar scaffolds are observed in antiviral and anticancer agents, though specific biological data for this compound are beyond this article’s scope.
Table 1: Key Identifiers for this compound
| Property | Value | Source Citation |
|---|---|---|
| CAS Registry Number | 1856768-86-9 | |
| Molecular Formula | C7H12N4O2S | |
| Molecular Weight | 216.26 g/mol | |
| SMILES Notation | Nc1ncn(CC2CCCS2(=O)=O)n1 |
Properties
Molecular Formula |
C7H12N4O2S |
|---|---|
Molecular Weight |
216.26 g/mol |
IUPAC Name |
1-[(1,1-dioxothiolan-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C7H12N4O2S/c8-7-9-5-11(10-7)4-6-2-1-3-14(6,12)13/h5-6H,1-4H2,(H2,8,10) |
InChI Key |
FNIZJDXVQFBSRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Sulfolane Intermediate
Sulfolane (1,1-dioxothiolane) is commercially available or can be synthesized by oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids. The sulfolane ring serves as a stable, electrophilic scaffold for further functionalization.
Functionalization of Sulfolane at the 3-Position
To introduce the methylene linker, the sulfolane ring is typically functionalized at the 3-position with a halomethyl group (e.g., bromomethyl or chloromethyl sulfolane). This is achieved by:
- Halomethylation of sulfolane using formaldehyde and hydrogen halides or
- Direct substitution reactions on sulfolane derivatives bearing hydroxymethyl groups converted to halides.
This halomethyl sulfolane acts as an electrophilic partner for nucleophilic substitution.
Preparation of 3-Amino-1H-1,2,4-triazole Nucleophile
The 3-amino-1,2,4-triazole is prepared or procured as a nucleophilic heterocycle. It contains a nucleophilic nitrogen at the 1-position which can attack electrophilic centers.
Nucleophilic Substitution to Form the Target Compound
The key step involves the reaction of 3-amino-1H-1,2,4-triazole with the halomethyl sulfolane under basic or neutral conditions to form the C–N bond linking the triazole to the sulfolane via a methylene bridge.
- Typical bases used include potassium carbonate or sodium hydride to deprotonate the triazole nitrogen and enhance nucleophilicity.
- Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are employed to dissolve reactants and facilitate the substitution.
- The reaction is carried out at mild to moderate temperatures (room temperature to 80°C) to optimize yield and minimize side reactions.
Representative Experimental Data and Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Sulfolane oxidation | Tetrahydrothiophene + H2O2 or peracid, mild heating | >85 | Produces sulfolane as starting scaffold |
| Halomethylation of sulfolane | Sulfolane + paraformaldehyde + HBr or HCl | 70-80 | Forms 3-(halomethyl) sulfolane intermediate |
| Nucleophilic substitution | 3-Amino-1,2,4-triazole + halomethyl sulfolane + K2CO3/NaH, DMF, 50-80°C | 65-90 | Forms target compound with methylene linkage |
Alternative Routes and Catalytic Methods
Mannich-Type Reactions
In related triazole chemistry, one-pot three-component Mannich reactions have been utilized to functionalize triazole derivatives with aminomethyl groups, which could be adapted for the preparation of the methylene-linked sulfolane-triazole compound.
Analytical Characterization
The synthesized compound is typically characterized by:
- NMR Spectroscopy : ^1H and ^13C NMR to confirm the methylene linkage and triazole substitution.
- Mass Spectrometry : To confirm molecular weight and purity.
- IR Spectroscopy : To verify sulfone (S=O) stretching bands and triazole NH2 groups.
- Elemental Analysis : To confirm composition.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Halomethylation + substitution | Sulfolane, paraformaldehyde, HBr; 3-amino-1,2,4-triazole, base | 50-80°C, DMF solvent | Straightforward, moderate yield | Requires halomethyl sulfolane intermediate |
| Metal-catalyzed coupling | Ni catalyst, nitriles/alkynes, triazole derivatives | Ambient to moderate temp | High regioselectivity, mild conditions | More complex setup, less direct for target compound |
| Mannich-type reaction | Triazole, formaldehyde, amine | One-pot, acidic/basic media | Efficient C–N bond formation | May require optimization for sulfolane system |
Chemical Reactions Analysis
Types of Reactions
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The amino group on the triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound. These products can have different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The thiolane ring may also play a role in the compound’s biological activity by forming covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1H-1,2,4-triazole: A simpler compound with a similar triazole ring structure.
4-(1H-1,2,4-triazol-1-yl)ethanol: Another compound with a triazole ring but different substituents.
[(3-Nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: A more complex compound with additional functional groups.
Uniqueness
2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is unique due to the presence of both a triazole ring and a thiolane ring in its structure. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Biological Activity
The compound 2-[(3-Amino-1H-1,2,4-triazol-1-yl)methyl]-1lambda6-thiolane-1,1-dione is a derivative of the triazole family, known for its diverse biological activities. Triazoles are significant in medicinal chemistry due to their ability to act as antifungal agents, enzyme inhibitors, and potential therapeutic agents against various diseases. This article aims to explore the biological activity of this specific compound, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a thiolane ring and an amino-substituted triazole moiety, which contributes to its biological properties.
The biological activity of This compound is primarily attributed to its interactions with various biological targets. The triazole ring is known for its ability to chelate metal ions, which can inhibit metalloproteins and enzymes. This property is crucial for the compound's potential as an inhibitor of β-lactamases and other enzymes that contribute to antibiotic resistance.
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. A study demonstrated that derivatives of 4-amino-1,2,4-triazole showed promising inhibitory effects against both class A serine β-lactamases (SBLs) and metallo β-lactamases (MBLs) . The synthesized derivatives were validated in vitro against strains expressing these enzymes.
| Compound | Inhibition Against SBL | Inhibition Against MBL |
|---|---|---|
| 2a | Moderate | Weak |
| 2b | Strong | Moderate |
| 2c | Weak | Strong |
Cytotoxicity
Cytotoxicity assays are essential for evaluating the safety profile of new compounds. The compound was tested against various cancer cell lines, revealing varying degrees of cytotoxic effects. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
These results suggest that while the compound exhibits cytotoxicity, further optimization may be necessary to enhance selectivity and reduce toxicity in normal cells.
Case Study 1: β-Lactamase Inhibition
In a recent study focusing on β-lactamase inhibition, compounds derived from the triazole scaffold were synthesized and tested for their ability to inhibit enzyme activity in clinical isolates. The results indicated that certain derivatives showed a synergistic effect when combined with existing antibiotics like meropenem, enhancing their efficacy against resistant strains .
Case Study 2: Antifungal Activity
Another investigation evaluated the antifungal properties of triazole derivatives. The study found that specific modifications to the thiolane structure improved antifungal potency against common pathogens such as Candida albicans and Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
